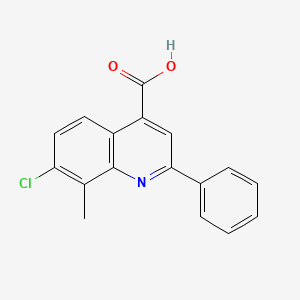

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

Description

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is an organic compound belonging to the class of quinolinecarboxylic acids. This compound is characterized by a quinoline core structure with a carboxylic acid group at the fourth position, a chlorine atom at the seventh position, a methyl group at the eighth position, and a phenyl ring linked to the second position.

Properties

IUPAC Name |

7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-14(18)8-7-12-13(17(20)21)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEMFXOLQBHHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285050 | |

| Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500346-26-9 | |

| Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Protocol

Table 1: Optimization Parameters for Catalytic Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 10 mg/mmol | Maximizes active sites without agglomeration |

| Temperature | 80°C | Balances kinetics and thermal stability |

| Solvent | None | Enhances molecular collisions |

| Substoichiometric Ratio | 1:1:1 (aldehyde:amine:acid) | Prevents side reactions |

The nanocatalyst’s magnetic properties enable simple recovery using an external magnet, with no significant loss in activity after five cycles. Mechanistic studies suggest the catalyst activates the aldehyde via hydrogen bonding, facilitating imine formation and subsequent cyclization through an anomeric-based oxidation pathway.

Intermediate Synthesis and Scalability

Preparation of 3-Chloro-2-methylaniline

A critical precursor, 3-chloro-2-methylaniline (CAS 87-60-5), is synthesized via reduction of 2-chloro-6-nitrotoluene using sulfur and sodium bicarbonate in N,N-dimethylformamide (DMF) at 110–140°C. This method avoids hazardous hydrogen gas and achieves >90% purity, crucial for downstream quinoline synthesis.

Reaction Scheme :

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Time | Catalyst Reusability | Scalability |

|---|---|---|---|---|

| Classical Condensation | ~60%* | 24–48 h | None | Moderate |

| Nanocatalytic | 85–92% | 0.5–1 h | 5 cycles | High |

*Estimated based on analogous reactions.

The nanocatalytic method outperforms classical approaches in yield, time, and sustainability. However, the classical method remains valuable for small-scale synthesis without specialized equipment.

Scientific Research Applications

Antimicrobial Activity

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid exhibits significant antibacterial and antifungal properties. Research has indicated its potential as a candidate for developing new antimicrobial agents due to its ability to interact with microbial targets effectively .

Ligand Design

This compound serves as a valuable scaffold for designing new ligands that target specific proteins or enzymes. Its unique structural features allow for modifications that can enhance binding affinity and selectivity towards various biological targets .

Organic Synthesis

The compound acts as an intermediate in organic synthesis, facilitating the creation of more complex molecules with potential biological or material properties. Its versatility makes it valuable in various synthetic pathways .

Case Study 1: Diabetic Retinopathy Model

In a study involving diabetic rats, Y-0452 was administered to evaluate its effects on retinal health. The results indicated that the compound significantly reduced leukostasis and vascular leakage while preserving retinal function. This suggests its potential efficacy in treating diabetic retinopathy by mitigating inflammatory responses and promoting vascular stability .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial properties of Y-0452 against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary results indicated significant antibacterial activity, warranting further investigation into its potential as a therapeutic agent against resistant bacterial infections .

Mechanism of Action

The mechanism by which 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid exerts its effects involves its interaction with various enzymes, proteins, and other biomolecules. It has been shown to bind with specific enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways are still under investigation, but its quinoline core structure plays a crucial role in its biological activity.

Comparison with Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 7-Chloro-2-phenylquinoline-4-carboxylic acid

- 8-Methyl-2-phenylquinoline-4-carboxylic acid

Comparison: 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both chlorine and methyl groups on the quinoline ring, which may influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable molecule for further research and development.

Biological Activity

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid, also known as Y-0452, is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinoline core with a chlorine substituent at position 7 and a methyl group at position 8, which significantly influences its biological properties.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits notable antibacterial and antifungal activities. This makes it a promising candidate for the development of new antimicrobial agents. The presence of chlorine and methyl groups may enhance its interaction with microbial targets, although further studies are needed to determine its effectiveness against specific pathogens.

2. Anti-inflammatory Effects:

Studies have shown that Y-0452 can activate PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in regulating inflammation and metabolic processes. Activation of PPARα by this compound has been linked to reduced retinal inflammation in diabetic models, suggesting potential therapeutic applications in managing diabetic retinopathy .

3. Angiogenesis Inhibition:

Y-0452 has demonstrated the ability to inhibit angiogenesis, as evidenced by its effects on human retinal capillary endothelial cells. It significantly reduced cell migration and tube formation, indicating its potential use in treating conditions characterized by abnormal blood vessel growth .

The biological effects of this compound are primarily attributed to its interactions with various enzymes and proteins:

- Enzyme Binding: The compound binds to specific enzymes, altering their activity and influencing metabolic pathways. The quinoline core is crucial for these interactions, although detailed molecular targets remain under investigation.

- PPARα Activation: As a PPARα agonist, Y-0452 enhances the transcriptional activity of this receptor, leading to the upregulation of genes involved in lipid metabolism and inflammation reduction .

Research Findings

Several studies have highlighted the biological activities of Y-0452:

Case Study 1: Diabetic Retinopathy Model

In a study involving diabetic rats, Y-0452 was administered to evaluate its effects on retinal health. The results indicated that the compound significantly reduced leukostasis and vascular leakage while preserving retinal function. This suggests that it may be effective in treating diabetic retinopathy by mitigating inflammatory responses and promoting vascular stability .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of Y-0452 against various bacterial strains. Preliminary results indicated that the compound exhibited significant antibacterial activity, warranting further investigation into its potential as a therapeutic agent against resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is typically required, starting with halogenated quinoline precursors. Key steps include cyclization under controlled temperatures (e.g., 80–120°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates. Catalysts such as Pd(OAc)₂ or CuI may enhance coupling reactions involving phenyl groups. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for high yields (>70%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl at C8, phenyl at C2) and absence of unreacted intermediates.

- HPLC-MS : Confirm molecular weight (C₁₇H₁₃ClNO₂; theoretical MW 298.7) and purity (>95%).

- FT-IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. What are the critical parameters for optimizing purity during synthesis?

- Methodology : Monitor reaction progress via TLC or GC-MS to terminate reactions at peak product formation. Use scavengers (e.g., activated charcoal) to remove metal catalysts. Storage under anhydrous conditions (desiccators, argon) prevents hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. What strategies resolve contradictory reports on the biological activity of quinoline-4-carboxylic acid derivatives?

- Methodology :

- Assay standardization : Control variables like pH, temperature, and solvent (DMSO vs. aqueous buffers) to replicate conditions across studies.

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies.

- Structural analogs : Compare activity of derivatives (e.g., 8-Fluoro-7-methyl analogs) to isolate substituent-specific effects .

Q. How to design experiments to study enzyme interactions with this compound?

- Methodology :

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) to target enzymes (e.g., kinases).

- X-ray crystallography : Co-crystallize the compound with enzymes to map binding sites (e.g., hydrogen bonding via the carboxylic acid group).

- Mutagenesis : Modify enzyme active sites to validate interaction specificity .

Q. What computational methods predict the reactivity of quinoline-4-carboxylic acid derivatives in biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites (e.g., C4-carboxylic acid as a hydrogen bond donor).

- Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., ATP-binding pockets) to predict stability and residence time.

- QSAR modeling : Correlate substituent patterns (e.g., chloro vs. methyl groups) with activity datasets .

Q. How does the stability of this compound vary under different storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.